3-(4-methanesulfonylphenyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]propan-1-one
Description
IUPAC Name: 3-(4-Methanesulfonylphenyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]propan-1-one Molecular Formula: C₂₀H₂₃NO₃S₂ Key Structural Features:
- Propan-1-one backbone: A ketone group at position 1 of the propane chain.
This compound combines a sulfonamide-like motif with a heteroaromatic thiophene, making it structurally distinct from simple arylpiperidine derivatives. Its design likely targets receptors or enzymes where sulfonyl and thiophene groups play critical roles in binding .
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-25(22,23)17-7-4-15(5-8-17)6-9-19(21)20-12-10-16(11-13-20)18-3-2-14-24-18/h2-5,7-8,14,16H,6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWWMJRXZMNVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methanesulfonylphenyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
The compound features a piperidine ring substituted with a thiophene moiety and a methanesulfonylphenyl group, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds featuring methanesulfonyl and thiophene groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives incorporating these functionalities can inhibit the growth of both Gram-positive and Gram-negative bacteria. A comparative study highlighted the antibacterial efficacy of various derivatives, demonstrating zones of inhibition against common pathogens such as E. coli and S. aureus.
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 10 | 12 (E. coli) |
| Another derivative | 10 | 15 (S. aureus) |
These findings suggest that the compound may act as a competitive inhibitor of enzymes involved in bacterial cell wall synthesis, similar to known sulfonamide antibiotics .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the piperidine and thiophene rings, which are often associated with cytotoxic effects on cancer cells. Preliminary studies have indicated that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The methanesulfonyl group may interact with active sites of enzymes critical for bacterial growth or cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the thiophene ring may facilitate the compound's incorporation into microbial membranes, leading to increased permeability and cell death.
- Signal Transduction Modulation : The compound may influence signaling pathways related to inflammation and cell survival, further enhancing its therapeutic potential.
Case Studies
A notable case study involved the synthesis and evaluation of a series of derivatives based on the core structure of this compound. These derivatives were tested for their antimicrobial and anticancer activities, revealing that modifications to the substituents significantly affected potency.
Example Study Results:
In vitro testing showed that certain derivatives exhibited IC50 values in the low micromolar range against HeLa cancer cells, indicating promising anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Backbone Modifications
Propan-1-one vs. Chalcone Derivatives
- Target Compound : The propan-1-one backbone provides a rigid ketone group, favoring planar conformations critical for receptor binding.
- Chalcone Derivatives (e.g., (2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop‑2-en-1-one) : The α,β-unsaturated ketone in chalcones allows for extended conjugation, enhancing UV absorption and radical scavenging activity. However, this structure may reduce metabolic stability compared to saturated propan-1-one derivatives .
Chain Length and Substituents
Piperidine Ring Modifications
Piperidine rings are common in neuroactive compounds due to their ability to cross the blood-brain barrier. Replacing piperidine with morpholine () introduces hydrogen-bonding capacity but may reduce CNS penetration .
Aromatic and Sulfonyl Group Variations
Sulfonyl vs. Sulfur-Containing Groups
- Methanesulfonyl (Target) : Strong electron-withdrawing effect stabilizes negative charges, enhancing interactions with basic residues in target proteins.
- Methylthio () : Less polar than sulfonyl, increasing lipophilicity but reducing solubility.
Thiophene vs. Substituted Phenyl Rings
- 1-(4-Methanesulfonyl-piperidin-1-yl)-propan-1-one (): Uses a fluorophenylaminophenyl group instead of thiophene. The fluorine atom enhances electronegativity, but the phenyl ring lacks thiophene’s aromatic heteroatom, reducing π-stacking efficiency .
Physicochemical Properties
The target compound’s balanced logP and moderate solubility suggest suitability for oral administration. Its lower pKa compared to benzylamino analogs may reduce ionization at physiological pH, enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
